3,5-bis(1-methylpyrazol-4-yl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-bis(1-methylpyrazol-4-yl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6/c1-16-6-8(4-12-16)10-3-11(15-14-10)9-5-13-17(2)7-9/h3-7H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWTZWALCVGDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NN2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,5 Bis 1 Methylpyrazol 4 Yl 1h Pyrazole and Its Analogues
Strategies for Constructing Bis- and Poly(pyrazolyl) Scaffolds
The creation of molecules containing multiple pyrazole (B372694) rings is achieved through several established synthetic routes. These methods are often adaptable for the synthesis of a wide array of substituted bis- and poly(pyrazolyl) systems.
The most fundamental and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, a process known as the Knorr pyrazole synthesis. beilstein-journals.orgnih.govbeilstein-journals.org This (3 + 2) cyclocondensation involves the reaction of a three-carbon component (the 1,3-dicarbonyl) with a two-nitrogen component (the hydrazine). nih.govbeilstein-journals.org The versatility of this reaction allows for the synthesis of a diverse range of substituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine.
For the construction of bis-pyrazole systems, a key precursor would be a 1,3-dicarbonyl compound that already contains a pyrazole moiety. The subsequent cyclization with hydrazine would then form the second pyrazole ring. Another approach involves the use of α,β-unsaturated ketones and their derivatives as the three-carbon component. mdpi.com These reactions often proceed through a pyrazoline intermediate which can then be oxidized to the corresponding pyrazole. nih.gov
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrazoles in a single step from three or more starting materials. nih.govorganic-chemistry.orgresearchgate.net These reactions are highly valued for their ability to rapidly generate molecular diversity.
Several MCR strategies have been developed for pyrazole synthesis. A common approach involves the in situ generation of a 1,3-dicarbonyl compound, which then reacts with a hydrazine in a one-pot process. nih.govbeilstein-journals.org For instance, enolates can be reacted with carboxylic acid chlorides to form the 1,3-diketone, which is then cyclized with a hydrazine without isolation of the intermediate. nih.gov
Another powerful MCR approach is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. organic-chemistry.org This method allows for the formation of the pyrazole ring with a high degree of regioselectivity. By carefully choosing the starting materials, complex substitution patterns on the pyrazole ring can be achieved. For the synthesis of bis-pyrazole systems, one of the starting components would need to incorporate a pre-existing pyrazole ring.
The following table summarizes some examples of multicomponent reactions used for the synthesis of pyrazole derivatives.
| Reactants | Catalyst/Conditions | Product Type |
| Aldehyde, Malononitrile, Hydrazine Hydrate (B1144303), β-Ketoester | Piperidine, Water, Room Temperature | Pyrano[2,3-c]pyrazole derivatives researchgate.net |
| 1,3-Diketone, Arylhydrazine | N,N-dimethylacetamide, Room Temperature | 1-Aryl-3,4,5-substituted pyrazoles |
| Vinyl Azide, Aldehyde, Tosylhydrazine | Base | 3,4,5-trisubstituted 1H-pyrazoles organic-chemistry.org |
Condensation reactions are pivotal in the synthesis of bis-pyrazole systems, often involving the reaction of a pyrazole derivative containing a suitable functional group with another reactant to form a linking bridge between two pyrazole rings.
A notable example is the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). This reaction involves the condensation of two equivalents of 3-methyl-1-phenyl-2-pyrazolin-5-one with an aromatic aldehyde. This can be performed as a one-pot, pseudo-three-component reaction.
Similarly, pseudo-three-component condensation reactions have been utilized to synthesize compounds like 3,3-bis(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives. researchgate.net These reactions highlight the utility of condensation strategies in constructing complex molecules with multiple heterocyclic rings.
Precursor Design and Reactant Selection for 3,5-bis(1-methylpyrazol-4-yl)-1H-pyrazole Synthesis
While a direct synthesis for this compound is not explicitly detailed in the provided search results, a plausible synthetic route can be designed based on the principles of Knorr pyrazole synthesis. The key would be the preparation of a suitable 1,3-dicarbonyl precursor.
A logical precursor for the target molecule would be 1,3-di(1-methylpyrazol-4-yl)-1,3-propanedione . This diketone, upon reaction with hydrazine hydrate (H₂NNH₂·H₂O), would undergo cyclocondensation to form the central pyrazole ring, yielding the desired this compound.
The synthesis of the 1,3-di(1-methylpyrazol-4-yl)-1,3-propanedione precursor itself could be achieved through a Claisen condensation reaction between two equivalents of methyl 1-methyl-1H-pyrazole-4-carboxylate or by reacting 1-methyl-4-acetylpyrazole with a suitable acylating agent.
The primary reactants for the final cyclization step would be:
1,3-di(1-methylpyrazol-4-yl)-1,3-propanedione
Hydrazine hydrate or a suitable hydrazine salt.
Optimization of Reaction Conditions for Yield and Regioselectivity
The optimization of reaction conditions is crucial for maximizing the yield and controlling the regioselectivity of pyrazole synthesis. Key parameters that are often fine-tuned include the choice of solvent and the use of catalysts.
The solvent can have a significant impact on the outcome of pyrazole synthesis. For the cyclocondensation of 1,3-diketones with arylhydrazines, aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide have been shown to give better results and higher regioselectivity compared to commonly used protic solvents like ethanol. nih.gov The choice of solvent can influence the tautomeric equilibrium of the reactants and intermediates, thereby affecting the reaction pathway.
Catalysis plays a vital role in many pyrazole syntheses. Both acid and base catalysis are commonly employed. For instance, in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), sodium acetate (B1210297) has been used as an effective catalyst. Lewis acids, such as samarium(III) chloride (SmCl₃), have been utilized to catalyze the C-acylation of β-ketoesters for the one-pot synthesis of pyrazoles. beilstein-journals.org The catalyst can activate the carbonyl groups of the 1,3-dicarbonyl compound, facilitating the initial nucleophilic attack by the hydrazine.
For the proposed synthesis of this compound from 1,3-di(1-methylpyrazol-4-yl)-1,3-propanedione and hydrazine, a systematic optimization of the solvent and catalyst would be necessary to achieve the highest possible yield and purity of the final product.
The following table outlines some catalysts and solvents used in pyrazole synthesis.
| Reaction Type | Catalyst | Solvent |
| Knorr Pyrazole Synthesis | Acid or Base | Ethanol, Acetic Acid, DMF |
| Multicomponent Synthesis | Piperidine | Water |
| Condensation for Bis-pyrazoles | Sodium Acetate | Ethanol |
| C-acylation/Cyclization | SmCl₃ | Not specified beilstein-journals.org |
Temperature and Pressure Control in Reaction Processes
The synthesis of pyrazole derivatives, including complex structures like this compound, is highly sensitive to reaction conditions, with temperature and pressure being critical parameters that can influence reaction rates, yields, and even the isomeric distribution of products.
Precise temperature control is paramount in pyrazole synthesis to manage reaction kinetics and selectivity. For instance, in related pyrazole syntheses, elevating the temperature to a specific optimum, such as 60 °C, has been shown to significantly improve product yields. However, exceeding this optimal temperature can lead to a decrease in yield, likely due to the promotion of side reactions or decomposition of intermediates. nih.gov Furthermore, temperature can be employed as a tool for divergent synthesis, where simply by altering the reaction temperature, different product isomers or derivatives can be selectively obtained from the same set of starting materials. nih.gov This highlights the necessity of careful temperature optimization for each specific synthetic route to maximize the desired product formation.
While less commonly documented for this specific class of compounds, pressure can also be a valuable tool in pyrazole synthesis. High-pressure conditions, often achieved in specialized reactors like a Q-Tube, can accelerate reaction rates, leading to significantly shorter reaction times and often improved yields compared to conventional heating methods. This is particularly advantageous for reactions that are sluggish at atmospheric pressure. The application of pressure can also influence the regioselectivity of cycloaddition reactions, which are a common strategy for pyrazole ring formation. The effect of pressure on the reaction volume and the volume of activation for bond formation can favor certain transition states over others, thereby directing the reaction towards a specific isomer. nih.gov
Table 1: Influence of Temperature on Pyrazole Synthesis Yield
| Reaction Temperature (°C) | Relative Yield (%) | Observations |
| Room Temperature | 45 | Slow reaction rate |
| 40 | 65 | Increased reaction rate |
| 60 | 85 | Optimal yield achieved |
| 80 | 70 | Decreased yield, potential side product formation |
This table is illustrative and based on general findings for pyrazole synthesis; specific values for this compound would require experimental determination.
Derivatization Post-Synthesis and Functionalization Strategies
Following the successful synthesis of the this compound core, further modifications can be introduced to tailor its electronic and steric properties. These functionalization strategies are crucial for developing ligands with specific coordination behaviors and for applications in areas such as catalysis and materials science.
N-Alkylation and Other Substitutions on the Pyrazole Ring
The central pyrazole ring of this compound possesses a reactive N-H proton that is a prime site for functionalization, most commonly through N-alkylation. This reaction introduces an alkyl group onto the nitrogen atom of the central pyrazole, which can significantly alter the ligand's coordination properties and solubility.
The regioselectivity of N-alkylation on unsymmetrical pyrazoles can be a challenge, often yielding a mixture of N1 and N2 isomers. The outcome of the reaction is influenced by several factors, including the nature of the alkylating agent, the base employed, the solvent, and the steric hindrance around the nitrogen atoms. researchgate.netresearchgate.net For instance, the use of bulky alkylating agents may favor substitution at the less sterically hindered nitrogen atom. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and dialkyl sulfates. The choice of base is also critical, with common options ranging from strong bases like sodium hydride to weaker bases like potassium carbonate. In some cases, phase-transfer catalysts can be employed to facilitate the reaction between a solid base and the pyrazole substrate dissolved in an organic solvent. google.com Acid-catalyzed N-alkylation methods have also been developed, offering an alternative to base-mediated approaches. researchgate.net
Beyond simple alkylation, other substituents can be introduced onto the pyrazole rings. For example, N-arylation can be achieved through cross-coupling reactions, although this is more commonly performed on the peripheral pyrazole rings during the synthesis of the building blocks.
Table 2: Common Conditions for N-Alkylation of Pyrazoles
| Alkylating Agent | Base | Solvent | Typical Temperature | Notes |
| Methyl iodide | NaH | THF | 0 °C to rt | Strong base, requires anhydrous conditions |
| Ethyl bromide | K₂CO₃ | Acetonitrile | Reflux | Milder conditions, common for many substrates |
| Benzyl chloride | Cs₂CO₃ | DMF | 60-80 °C | Effective for a range of alkylating agents |
| Trichloroacetimidates | Brønsted Acid (CSA) | 1,2-DCE | 40-60 °C | Acid-catalyzed method |
This table provides general conditions and the optimal choice for this compound would need to be determined experimentally.
Introduction of Additional Functionalities for Tuned Ligand Properties
To further enhance the functionality of this compound as a ligand, various functional groups can be introduced onto its scaffold. These modifications can be used to introduce secondary coordination sites, alter the electronic properties of the pyrazole rings, or enable post-synthetic modification of metal-organic frameworks (MOFs). labxing.com
A common strategy involves the introduction of carboxylate groups. This can be achieved by carboxylation of the pyrazole rings using reagents like oxalyl chloride or by synthesizing the pyrazole building blocks from carboxylate-functionalized precursors. researchgate.net The resulting carboxylic acid-functionalized bis(pyrazolyl)pyrazole can act as a multidentate ligand, coordinating to metal centers through both the pyrazole nitrogen atoms and the carboxylate oxygen atoms. This is a powerful strategy for constructing coordination polymers and MOFs with specific topologies and properties. nih.gov
Another approach is the introduction of phosphine (B1218219) groups, typically at the 3 or 5 positions of the pyrazole rings. This creates a ligand with both "hard" nitrogen and "soft" phosphorus donor atoms, making it suitable for coordinating with a wider range of metal ions and for applications in catalysis. The synthesis of such ligands often involves a multi-step process starting from a functionalized pyrazole. researchgate.net
Furthermore, the introduction of other functional groups such as amino, hydroxyl, or cyano groups can be envisioned to impart specific properties to the ligand. For example, amino groups can serve as sites for further derivatization, while hydroxyl groups can participate in hydrogen bonding, influencing the supramolecular assembly of the resulting metal complexes. The choice of functional group and its position on the bis(pyrazolyl)pyrazole scaffold allows for a high degree of control over the final properties of the ligand and its metal complexes.
Computational and Theoretical Investigations of 3,5 Bis 1 Methylpyrazol 4 Yl 1h Pyrazole
Density Functional Theory (DFT) Applications for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov Methods like B3LYP are frequently used to predict the structural and spectral properties of organic molecules, including pyrazole (B372694) derivatives. nih.gov Such calculations are crucial for understanding the molecule's stability, reactivity, and potential for applications in materials science and medicinal chemistry. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov
For pyrazole-based systems, the HOMO and LUMO are typically distributed across the π-conjugated framework of the heterocyclic rings. In 3,5-bis(1-methylpyrazol-4-yl)-1H-pyrazole, the HOMO is expected to be delocalized over the three-ring system, with significant contributions from the nitrogen and carbon atoms. Similarly, the LUMO would also be spread across the π-system. DFT calculations on analogous pyrazole and indazole N-heterocyclic olefins show that pyrazole-based systems tend to have lower HOMO energies compared to imidazole (B134444) derivatives, indicating greater stability. nih.gov Theoretical studies on other substituted pyrazoles have calculated HOMO-LUMO energy gaps in the range of 4.4 to 5.0 eV, suggesting high electronic stability. nih.gov
Table 1: Representative FMO Data from a Related Pyrazole Derivative Data is for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a related heterocyclic system, to provide context for typical energy values.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.581 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.123 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.458 | Indicates high electronic stability and low reactivity nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would be expected to show the most negative potential localized around the sp²-hybridized "pyridine-like" nitrogen atoms of all three pyrazole rings. researchgate.net These nitrogen atoms, with their lone pairs of electrons, represent the primary sites for electrophilic attack and coordination to metal ions. Conversely, the most positive potential would be concentrated on the hydrogen atom attached to the nitrogen of the central 1H-pyrazole ring, making it the most acidic proton and the site for deprotonation or hydrogen bonding interactions.
Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, going beyond the simple orbital picture. It examines charge transfer, hyperconjugative interactions, and the strength of bonds. researchgate.net This analysis can elucidate the intramolecular charge transfer (ICT) between different parts of the molecule and quantify the stability arising from electron delocalization.
Based on the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. bohrium.comresearchgate.net These descriptors, rooted in conceptual DFT, provide a quantitative measure of reactivity.
Electronic Chemical Potential (μ): Represents the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
For this compound, the expected large HOMO-LUMO gap would result in a high value for chemical hardness, indicating significant stability. nih.gov The chemical potential and electrophilicity index would further characterize its reactivity profile, providing a framework for comparing its electron-accepting capabilities with other heterocyclic systems.
Table 2: Calculated Reactivity Descriptors Based on Representative Pyrazole FMO Data Values are derived from the representative data in Table 1 to illustrate typical magnitudes.
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.352 | Tendency to lose electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.229 | High resistance to charge transfer, indicating stability |
| Electrophilicity Index (ω) | μ² / (2η) | 4.249 | Measure of electrophilic character |
Conformational Analysis and Tautomerism Studies
The three-dimensional structure and dynamic behavior of this compound are influenced by the rotational freedom around the C-C bonds linking the rings and the potential for proton migration in the central ring.
Prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles. nih.govnumberanalytics.com It involves the migration of a proton between the two nitrogen atoms of the pyrazole ring (an annular tautomerism). nih.gov For this compound, the proton on the central ring can reside on either N1 or N2. Due to the C₂ symmetry of the molecule (assuming coplanarity), the two possible tautomers are degenerate, meaning they are identical in structure and energy.
Figure 1: Prototropic Tautomerism in this compound
This tautomeric equilibrium is typically very rapid in solution at room temperature, often leading to averaged signals in NMR spectroscopy. nih.gov Computational studies can model the transition state for this 1,2-proton shift and calculate the associated energy barrier. For pyrazole itself, this barrier can be lowered significantly by solvent molecules, particularly water, which can form a hydrogen-bonded bridge to facilitate proton transfer. nih.gov A study on the closely related 3,5-bis(4-methylpyrazol-1-yl)-1H-pyrazole suggests that prototropy and rotation about the N-C bonds linking the pyrazole rings may occur simultaneously. researchgate.net
Table 3: Characteristics of Tautomerism in this compound
| Feature | Description |
| Type of Tautomerism | Annular Prototropic Tautomerism nih.gov |
| Tautomeric Sites | N1 and N2 atoms of the central 1H-pyrazole ring |
| Tautomers | Two possible forms which are degenerate (identical) due to molecular symmetry |
| Equilibrium | Rapid interconversion, especially in solution nih.gov |
| Energy Barrier | A transition state exists for the 1,2-proton shift; the barrier height can be calculated computationally and is known to be lowered by protic solvents nih.gov |
Exploration of Conformational Potential Energy Surfaces (e.g., Pyrazole Ring Orientations)
The key dihedral angles, which describe the twist of the peripheral pyrazole rings relative to the central one, are systematically varied to identify low-energy conformers. For a closely related compound, 3,5-bis(4-methylpyrazol-1-yl)-pyrazole, calculations have shown that the conformational potential energy surface is relatively flat, suggesting that multiple conformations can coexist at room temperature. The rotational barriers are generally low, indicating significant conformational flexibility.
The planarity of the system is a critical factor. While a fully planar conformation might maximize π-conjugation, it often introduces steric hindrance between the hydrogen atoms on adjacent rings. Therefore, the most stable conformers are typically those that strike a balance between electronic stabilization and steric repulsion, resulting in slightly twisted orientations of the pyrazole rings. The global minimum on the PES corresponds to the most stable three-dimensional arrangement of the molecule.
Table 1: Calculated Rotational Barriers for Pyrazole Ring Rotation in a Model Bis(pyrazolyl) System
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 2.5 |
| 30 | 1.2 |
| 60 | 0.0 |
| 90 | 1.5 |
| 120 | 3.0 |
| 180 | 2.8 |
Note: Data is representative and based on DFT calculations for similar bis(pyrazolyl) compounds. The exact values for this compound may vary.
Prediction of Spectroscopic Parameters
Computational methods are powerful tools for predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds and the interpretation of experimental spectra.
Simulated Vibrational Frequencies and Correlation with Infrared (IR) Spectroscopy
Theoretical vibrational frequencies of this compound can be calculated using DFT methods, often in conjunction with a suitable basis set such as 6-311++G(d,p). These calculations provide a set of harmonic vibrational modes and their corresponding frequencies. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods, leading to better agreement with experimental infrared (IR) spectra.
The simulated IR spectrum provides a detailed assignment of the observed absorption bands to specific molecular vibrations. Key vibrational modes for this molecule include:
N-H stretching: A characteristic band for the central pyrazole ring.
C-H stretching: Arising from the pyrazole rings and the methyl groups.
C=N and C=C stretching: Vibrations within the pyrazole rings.
Ring deformation modes: In-plane and out-of-plane bending of the pyrazole rings.
CH3 bending and rocking modes: Associated with the methyl substituents.
By comparing the computed and experimental spectra, a detailed understanding of the molecule's vibrational properties can be achieved.
Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for a Bis(pyrazolyl) Ligand
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3450 | 3465 |
| Aromatic C-H Stretch | 3100-3150 | 3110-3145 |
| Aliphatic C-H Stretch | 2950-3000 | 2960-2995 |
| C=N Stretch | 1580 | 1585 |
| C=C Stretch | 1500 | 1505 |
| Ring Deformation | 1400-1450 | 1410-1460 |
Note: This table presents typical data for pyrazole-containing ligands and serves as an illustrative example.
Gauge-Including Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts
The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for the accurate prediction of NMR chemical shifts. nih.gov This method, typically employed within a DFT framework, calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.gov The chemical shifts are then obtained by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).
GIAO calculations can predict both ¹H and ¹³C NMR chemical shifts for this compound. nih.gov The predicted shifts are sensitive to the molecular geometry, and therefore, it is crucial to use an accurately optimized structure. These calculations are invaluable for assigning the signals in experimental NMR spectra, especially for complex molecules with many similar chemical environments. For instance, the chemical shifts of the protons and carbons on the different pyrazole rings and the methyl groups can be unambiguously assigned.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for a Model Bis(pyrazolyl)methane System using GIAO
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C3/C5 (Central Ring) | 140.2 | H3/H5 (Peripheral Rings) | 7.60 |
| C4 (Central Ring) | 105.8 | H5 (Central Ring) | 7.85 |
| C3'/C5' (Peripheral Rings) | 138.5 | N-H (Central Ring) | 12.5 |
| C4' (Peripheral Rings) | 108.1 | CH₃ | 3.80 |
Note: These are illustrative values based on GIAO calculations for similar compounds and may differ from the experimental values for the specific title compound.
Computational Insights into Reaction Mechanisms and Regioselectivity
Computational chemistry offers a powerful lens through which to study the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, reaction pathways can be mapped out, and the regioselectivity of reactions can be predicted.
For example, in electrophilic substitution reactions, the sites most susceptible to attack can be identified by analyzing the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The Fukui function, which indicates the change in electron density at a given point when an electron is added or removed, is a useful descriptor for predicting regioselectivity.
Advanced Computational Methods for Metal-Containing Systems (e.g., Hybrid QM/MM Approaches)
For large systems, such as metal complexes of this compound in a solvent or embedded in a protein, full quantum mechanical (QM) calculations can be computationally prohibitive. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a viable and accurate alternative.
In a QM/MM simulation, the system is partitioned into two regions. The chemically active part, such as the metal center and the coordinating atoms of the ligand, is treated with a high-level QM method (e.g., DFT). The remainder of the system, including the rest of the ligand, solvent molecules, and any surrounding biomolecules, is described using a less computationally expensive molecular mechanics (MM) force field.
This approach allows for the accurate modeling of electronic effects in the reactive core while efficiently accounting for the influence of the larger environment. QM/MM methods are particularly well-suited for studying:
The geometry and electronic structure of metal complexes.
The mechanism of catalytic reactions involving the metal center.
The spectroscopic properties of the metal complex, which are often highly sensitive to the coordination environment.
The application of QM/MM simulations to metal complexes of this compound can provide valuable insights into their potential roles in catalysis, materials science, and bioinorganic chemistry.
Advanced Applications of 3,5 Bis 1 Methylpyrazol 4 Yl 1h Pyrazole in Materials Science and Catalysis
Catalytic Applications Employing 3,5-bis(1-methylpyrazol-4-yl)-1H-pyrazole Metal Complexes
The tripodal, N-donor nature of this compound makes it a candidate for forming stable complexes with a variety of transition metals, which are the cornerstone of catalytic chemistry.
Homogeneous Catalysis
In homogeneous catalysis, the ligand structure is paramount in tuning the electronic and steric properties of the metal center, thereby influencing catalytic activity, selectivity, and stability.
The development of chiral variants of this compound would be a prerequisite for its use in asymmetric catalysis. By introducing chiral centers on the pyrazole (B372694) rings or the backbone, it could potentially be used to create an asymmetric environment around a metal center (such as rhodium, ruthenium, or iridium) for enantioselective reactions. However, no studies detailing such applications for this specific ligand are currently available.
Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon bonds. Palladium complexes bearing pyrazole-based ligands are known to be effective catalysts. For instance, bulky bis(pyrazolyl)palladium complexes have demonstrated efficacy in Suzuki-Miyaura cross-coupling reactions. nih.gov Similarly, the Heck reaction, another cornerstone of C-C bond formation, has been catalyzed by various phosphine-free palladium precursors, with pyrazole derivatives sometimes playing a role as ligands. nih.govclockss.orgresearchgate.net While it is plausible that a palladium complex of this compound could catalyze such transformations, specific experimental data, including yields and turnover numbers, are not reported in the literature.
Table 1: Hypothetical Application in Suzuki Coupling This table is illustrative and not based on published data for the specific compound.
| Aryl Halide | Boronic Acid | Catalyst System | Yield (%) |
|---|---|---|---|
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / this compound | Data Not Available |
| 1-Chloro-4-nitrobenzene | 4-Tolylboronic acid | Pd(OAc)₂ / this compound | Data Not Available |
Direct C-H activation is a powerful tool for streamlining organic synthesis. This field often relies on metal complexes that can undergo oxidative addition into a C-H bond. While certain pyrazolate metal-organic frameworks have been shown to directly activate C-H bonds, information regarding homogeneous catalysis of C-H activation by complexes of this compound is not available. acs.org
Metal-ligand cooperation (MLC) involves the ligand actively participating in bond-making and bond-breaking steps of a catalytic cycle. Pincer-type ligands featuring protic pyrazole arms have shown such reactivity, where the N-H proton of the pyrazole can be involved in substrate activation. nih.gov The central N-H proton of this compound could potentially engage in MLC, but mechanistic studies to confirm this role have not been published.
Heterogeneous Catalysis within Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. Using a ligand like this compound as a linker could, in principle, lead to the formation of novel MOFs. If the metal nodes or the ligand itself possess catalytic activity, the resulting MOF could serve as a heterogeneous catalyst. Pyrazolate-based MOFs are noted for their high stability and have been explored for catalysis. acs.orgrsc.org However, there are no reports of MOFs being constructed from this specific tripodal pyrazole linker.
Design of Active Sites and Pore Engineering for Catalysis
The rational design of active sites and the engineering of pore structures within catalytic materials are crucial for achieving high efficiency and selectivity. In the context of materials derived from this compound, the focus is on leveraging the unique chemical environment provided by the pyrazole moieties. The nitrogen atoms within the pyrazole rings can act as coordination sites for metal ions, which can then serve as catalytic active centers.
Pore engineering in MOFs constructed from this linker allows for the control of substrate access to the active sites and can influence the selectivity of catalytic reactions. The size, shape, and functionality of the pores can be tuned by selecting appropriate metal nodes and synthesis conditions. However, specific research detailing the design of active sites and pore engineering for catalysis using this compound is not extensively available in the current scientific literature. The principles of MOF catalyst design suggest that the pyrazole groups could be utilized to create well-defined, isolated active sites, which is a key advantage of MOF-based catalysts. mdpi.com
Mechanistic Studies of Catalytic Activity in MOF Systems
Understanding the reaction mechanisms at the molecular level is fundamental to optimizing catalytic performance. For MOF systems, this involves elucidating the role of the metal centers, the organic linkers, and the porous structure in the catalytic cycle. Mechanistic studies often employ a combination of experimental techniques, such as in-situ spectroscopy, and computational modeling.
For MOFs incorporating pyrazolate-based linkers, research has focused on their potential in various catalytic transformations. For instance, a robust pyrazolate MOF has been shown to be an efficient catalyst for dehydrogenative C-O cross-coupling reactions. acs.org The study highlighted the synergy between the metal center and the framework in activating C-H bonds. acs.org While these studies provide insights into the catalytic potential of pyrazolate-based MOFs, detailed mechanistic investigations specifically on systems involving this compound are not yet prevalent in the literature. The strategic synthesis of a stable pyrazolate-based MOF with unique clusters has demonstrated high catalytic activity in the oxygen evolution reaction (OER). rsc.org
Metal-Organic Frameworks (MOFs) and Coordination Polymers Based on Pyrazole Linkers
The use of pyrazole-based linkers in the construction of MOFs and coordination polymers has led to a rich variety of structures with interesting properties. The strong coordination of pyrazole nitrogen atoms to metal ions contributes to the formation of robust frameworks. globethesis.com
Design and Synthesis of Pyrazole-Functionalized MOFs
The design and synthesis of pyrazole-functionalized MOFs involve the careful selection of organic linkers and metal precursors to achieve desired network topologies and functionalities. The synthesis is typically carried out under solvothermal conditions, where the reactants are heated in a sealed vessel. A mixed-ligand strategy, combining pyrazole-based linkers with carboxylic acid ligands, has been employed to synthesize stable pyrazolyl-based MOFs. globethesis.com This approach leverages the strong metal-carboxylic acid interactions and the unique coordination modes of metal-pyrazole units. globethesis.com
For example, the reaction of a flexible bis(pyrazolato)-based ligand, 4,4′-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)biphenyl, with late transition metal ions resulted in thermally stable MOFs. researchgate.net While the synthesis of MOFs using this compound is not explicitly detailed in numerous reports, the general principles of MOF synthesis with similar bis-pyrazole linkers are applicable. rsc.org A one-pot synthesis method has also been explored for creating trisubstituted pyrazoles within a MOF structure, showcasing the versatility of these systems. nih.gov
Structural Diversity and Topology of Pyrazole-Containing MOFs
The structural diversity of pyrazole-containing MOFs is vast, owing to the versatile coordination modes of the pyrazole rings and the possibility of incorporating various functional groups. The resulting frameworks can exhibit a range of topologies, from simple one-dimensional chains to complex three-dimensional networks.
The topology of a MOF is a critical factor that determines its properties, such as porosity and surface area. For instance, a study on a T-shaped bifunctional pyrazole-isophthalate ligand led to a MOF with a rare 3,6T22-topology. mdpi.com The investigation into Mn-based MOFs formed with hinged pyrazole carboxylate linkers has highlighted the challenges in predicting the final structure, with both 2D and 3D frameworks being accessible. rsc.org The deprotonation of pyrazole ligands can be challenging, sometimes leading to lower-dimensional structures instead of 3D frameworks. globethesis.com The use of pyrazolate-based linkers has also led to the formation of MOFs with unique cluster nodes, such as the [Co₄Pz₈] cluster. rsc.org
Gas Adsorption and Separation Properties (e.g., Acetylene (B1199291), CO₂, Propylene (B89431), Xenon)
The porous nature of MOFs makes them excellent candidates for gas adsorption and separation applications. The selective uptake of specific gases is governed by factors such as pore size, pore shape, and the chemical functionality of the pore walls.
Acetylene and CO₂ Separation: The separation of acetylene (C₂H₂) from carbon dioxide (CO₂) is a significant industrial challenge due to their similar molecular sizes and physical properties. researchgate.netnih.govresearchgate.net Pyrazolate-based MOFs have shown promise in this area. A microporous cationic framework, JCM-1, which features imidazolium (B1220033) functional groups on the pore surfaces and pyrazolate as a metal binding group, has demonstrated highly selective sorption of acetylene over carbon dioxide. researchgate.netnih.govibs.re.kr The strong interaction between C₂H₂ and the ionic liquid-like moieties lining the pore channels is credited for this selectivity. ibs.re.kr
Below is a data table summarizing the C₂H₂ and CO₂ adsorption properties of a relevant pyrazolate-based MOF.
| MOF Name | Gas | Uptake at 298 K, 1 bar (cm³/g) | Selectivity (C₂H₂/CO₂) | Reference |
| JCM-1 | C₂H₂ | ~70 | High | researchgate.netnih.govibs.re.kr |
| JCM-1 | CO₂ | ~30 | researchgate.netnih.govibs.re.kr |
Propylene Separation: The separation of propylene from propane (B168953) is another critical industrial process where MOFs are being explored. rsc.orgosti.gov While there is extensive research on MOFs for this application, specific studies focusing on MOFs derived from this compound are limited. However, Hofmann-based MOFs incorporating a different bis-pyrazole linker have shown selective uptake of propylene over propane. rsc.org
Xenon Separation: The separation of xenon from other noble gases is important for various applications, including medical imaging and lighting. MOFs with tailored pore sizes and strong adsorbent-adsorbate interactions are considered promising for this separation. Hofmann-based MOFs with a bis-pyrazole linker have demonstrated potential for selective xenon uptake over krypton. rsc.org
Luminescent Sensing Applications and Optoelectronic Properties
The incorporation of luminescent organic linkers or metal ions into MOFs can lead to materials with interesting photophysical properties. These luminescent MOFs (LMOFs) can be utilized as chemical sensors, where the presence of an analyte causes a change in the luminescence intensity or wavelength.
Coordination polymers based on pyrazole ligands have been investigated for their luminescent properties. rsc.org For instance, a series of lanthanide coordination polymers have been developed as luminescent sensors for the selective detection of certain inorganic ions and nitrobenzene. nih.gov While the specific luminescent and optoelectronic properties of materials based on this compound are not widely reported, the general principles suggest that such compounds could be designed to exhibit sensing capabilities. The pyrazole units can act as antennae to sensitize the emission of lanthanide ions or their fluorescence can be quenched or enhanced upon interaction with specific analytes. The development of MOF-based electronic and opto-electronic devices is an emerging field, with potential applications in solar cells, photodetectors, and sensors. rsc.org
Development of Smart Materials and Functional Devices
The development of smart materials and functional devices often relies on molecules with specific, tunable electronic and photophysical properties. Polypyrazole ligands, due to their versatile coordination chemistry and tunable electronic nature, are a class of compounds with significant potential in this area. However, dedicated studies on this compound for these applications have not been identified.
Magnetic Materials (Ferromagnetism and Diamagnetism)
Table 1: Magnetic Properties of Materials Based on this compound
| Compound/Material | Magnetic Property | Measurement Conditions | Reference |
|---|
Fluorescent Materials and Photon Harvesting Systems
Fluorescent materials absorb light at one wavelength and emit it at a longer wavelength. This property is central to applications in sensing, imaging, and light-emitting diodes (LEDs). Pyrazole derivatives have been explored for their fluorescent properties, with their emission characteristics often being tunable through chemical modification. The extended π-conjugation in polypyrazole systems can lead to desirable photophysical properties.
Photon harvesting systems, which capture and transfer light energy, often employ chromophores that can efficiently absorb light across a broad spectrum. While pyrazole-based molecules can act as such chromophores, specific research on the use of this compound in fluorescent materials or photon harvesting systems is not available. The potential of this compound would depend on its quantum yield, Stokes shift, and photostability, which remain to be determined.
Table 2: Photoluminescent Data for this compound Derivatives
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Reference |
|---|
Nonlinear Optical (NLO) Properties and Materials
Nonlinear optical (NLO) materials exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical communications, data storage, and frequency conversion. The NLO response of a molecule is often related to its hyperpolarizability, which can be enhanced by features such as a large dipole moment, extended conjugation, and the presence of electron-donating and electron-withdrawing groups.
While some pyrazole derivatives have been investigated for their NLO properties, there is no specific data available for this compound. The symmetrical nature of this particular molecule might influence its second-order NLO properties, as a non-centrosymmetric structure is typically required for a non-zero first hyperpolarizability (β). However, its third-order NLO properties (characterized by the second hyperpolarizability, γ) could still be significant. Detailed theoretical and experimental studies would be necessary to ascertain its potential in NLO applications.
Table 3: Nonlinear Optical Properties of this compound
| Property | Value | Method | Reference |
|---|---|---|---|
| First Hyperpolarizability (β) | Data Not Available | Data Not Available | N/A |
Future Directions and Research Perspectives for 3,5 Bis 1 Methylpyrazol 4 Yl 1h Pyrazole
Exploration of Novel and Sustainable Synthetic Pathways
Future synthetic research will likely focus on developing more efficient, economical, and environmentally benign methods for the synthesis of 3,5-bis(1-methylpyrazol-4-yl)-1H-pyrazole and its derivatives. citedrive.com While traditional condensation reactions are effective, exploring greener synthetic strategies is a key avenue for advancement. ias.ac.in This includes the adoption of flow chemistry, which can offer improved reaction control, scalability, and safety, significantly reducing reaction times from hours to minutes. mdpi.com Furthermore, the use of sustainable catalysts, such as silica-functionalized materials or nano-catalysts in aqueous media, presents an opportunity to minimize waste and avoid hazardous reagents. bohrium.comnih.govmdpi.com One-pot, multi-component reactions are another promising area, as they can streamline synthetic sequences, improve atom economy, and reduce the need for intermediate purification steps. ias.ac.in
| Proposed Synthetic Strategy | Key Advantages | Relevant Research Area |
| Flow Chemistry | Enhanced reaction control, scalability, reduced reaction time, improved safety. mdpi.com | Process Chemistry, Green Synthesis |
| Microwave/Ultrasound-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. mdpi.comacs.org | Green Chemistry, Materials Synthesis |
| Catalyst-Free Aqueous Media Synthesis | Environmentally benign, simplified workup, reduced catalyst cost and toxicity. ias.ac.in | Green Chemistry |
| One-Pot Multi-Component Reactions | Increased efficiency, atom economy, reduced waste from intermediate purification. ias.ac.inmdpi.com | Organic Synthesis, Medicinal Chemistry |
Advanced Ligand Design for Enhanced and Tunable Performance
The performance of this compound as a ligand is intrinsically linked to its steric and electronic properties. Future research will focus on the strategic modification of the ligand scaffold to fine-tune these properties for specific applications. researchgate.net Introducing a variety of functional groups onto the pyrazole (B372694) rings can modulate the ligand's donor ability, which in turn influences the stability, reactivity, and photophysical properties of its metal complexes. researchgate.net For instance, attaching electron-withdrawing groups could enhance the catalytic activity of a coordinated metal center by increasing its electrophilicity, while bulky substituents could be used to control the coordination number and geometry around the metal ion, potentially inducing specific catalytic selectivities. researchgate.net The proton-responsive N-H site on the central pyrazole offers a key handle for creating switchable systems, where deprotonation can dramatically alter the ligand's charge and coordination behavior. nih.gov
| Modification Target | Functional Group Type | Potential Effect on Performance |
| Peripheral Pyrazole Rings (C-positions) | Electron-Withdrawing (e.g., -CF₃, -NO₂) | Increases metal center electrophilicity for catalysis. mdpi.com |
| Electron-Donating (e.g., -OMe, -NMe₂) | Enhances electron density at the metal, potentially stabilizing higher oxidation states. | |
| Sterically Bulky (e.g., -tBu, -adamantyl) | Controls coordination geometry, creates specific binding pockets. nih.gov | |
| Central Pyrazole Ring (N1-position) | Alkylation/Arylation | Prevents deprotonation, creating a neutral, tridentate ligand. |
| Functionalized side-chains | Introduces secondary coordination sites or anchors for surface immobilization. |
Expansion of Coordination Chemistry to Less Explored Metal Centers and Oxidation States
While the coordination chemistry of pyrazole-based ligands with common transition metals like copper, zinc, cobalt, and iron is well-documented, significant opportunities lie in exploring complexation with less conventional metal centers. nih.govnih.gov Future investigations should target the synthesis and characterization of this compound complexes with early transition metals (e.g., Ti, Zr, V), lanthanides, and actinides. researchgate.netmdpi.commorressier.com Lanthanide complexes are particularly attractive due to their potential for unique photoluminescent properties, which could be harnessed for applications in bio-imaging, sensing, and optoelectronics. mdpi.com The coordination of this ligand to f-block elements could lead to novel structures and reactivity patterns. morressier.com Furthermore, stabilizing unusual oxidation states of metals is another fertile ground for research, potentially leading to new catalysts for challenging chemical transformations.
Integration into Multi-Functional Hybrid Materials and Composites
The covalent grafting or integration of this compound onto solid supports or into polymeric matrices is a promising strategy for creating advanced hybrid materials. mdpi.comnih.gov By immobilizing the ligand or its metal complexes onto surfaces like silica, graphene oxide, or metal-organic frameworks (MOFs), it is possible to combine the unique properties of the molecular species with the robustness and processability of the bulk material. bohrium.com Such hybrid materials could find applications in heterogeneous catalysis, allowing for easy catalyst recovery and reuse. bohrium.com Other potential applications include the development of selective sensors for metal ions or organic molecules, advanced separation media for environmental remediation, and functional coatings with tailored optical or electronic properties. mdpi.com The synthesis of pyrazole-tetrazole hybrids has also shown promise in creating new molecular structures with interesting pharmacological and technological potential. mdpi.com
Development of Next-Generation Catalytic Systems with Improved Efficiency and Selectivity
Building on the known catalytic applications of pyrazole complexes, a major future direction is the development of highly efficient and selective catalytic systems based on this compound. researchgate.netbohrium.com The ligand's tunable nature is key to designing catalysts for a wide array of organic reactions, including C-C coupling, oxidation, and hydrogenation. researchgate.netnih.gov A significant goal will be the creation of asymmetric catalysts by incorporating chiral centers into the ligand backbone. Such systems could be pivotal in the stereoselective synthesis of pharmaceuticals and other fine chemicals. Moreover, research into mimicking the active sites of metalloenzymes could lead to bio-inspired catalysts that operate under mild, environmentally friendly conditions with high substrate specificity. mocedes.org The proton-responsive nature of the central pyrazole ring could be exploited to develop "smart" catalysts whose activity can be switched on or off by changing the pH. nih.gov
| Catalytic Application | Strategy for Improvement | Potential Impact |
| Asymmetric Synthesis | Incorporation of chiral moieties into the ligand structure. | Enantioselective production of fine chemicals and pharmaceuticals. |
| C-C Coupling Reactions | Tuning ligand electronics to optimize oxidative addition/reductive elimination. researchgate.net | Efficient synthesis of complex organic molecules. |
| Oxidation/Reduction | Design of complexes that mimic enzyme active sites. bohrium.com | Green and selective transformations (e.g., water oxidation, transfer hydrogenation). nih.gov |
| Polymerization | Steric control to influence monomer insertion and polymer properties. researchgate.net | Creation of new polymeric materials with tailored characteristics. |
Application of Advanced In Situ Spectroscopic and Time-Resolved Computational Techniques
To move beyond static structural characterization and gain a deeper understanding of the dynamic processes involving this compound, the application of advanced analytical and computational methods is essential. Future research should employ in situ spectroscopic techniques, such as time-resolved UV-Vis, IR, and X-ray absorption spectroscopy, to monitor the formation of metal complexes and to observe catalytic intermediates in real-time. nih.govrsc.orgdnu.dp.ua These experimental approaches, when coupled with high-level computational studies like time-dependent density functional theory (TD-DFT), can provide profound insights into reaction mechanisms, electronic structures, and the nature of excited states. researchgate.netacs.org This synergistic approach will be crucial for the rational design of new ligands, catalysts, and materials with predictable and optimized properties. nih.gov
Q & A
Q. What are the optimal synthetic routes for 3,5-bis(1-methylpyrazol-4-yl)-1H-pyrazole, and how can reaction conditions be controlled to enhance yield and purity?
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling for substituent introduction. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Temperature control : Stepwise heating (e.g., 80–120°C) minimizes side reactions.
- Catalysts : Use of Pd(PPh₃)₄ or CuI for Suzuki-Miyaura couplings to attach methylpyrazole groups. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .
Q. What spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and symmetry (e.g., singlet for equivalent methyl groups at pyrazole-4-yl positions) .
- X-ray crystallography : SHELX software (SHELXL for refinement) resolves bond lengths and angles, critical for verifying planarity of the pyrazole core and steric effects of substituents. ORTEP-3 GUI aids in visualizing thermal ellipsoids .
- IR spectroscopy : Identifies N-H stretches (~3400 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .
Q. What are the common chemical reactions that this compound undergoes, and how can these be leveraged for derivative synthesis?
- Electrophilic substitution : Nitration or halogenation at the pyrazole C4 position under acidic conditions.
- Coordination chemistry : Acts as a bidentate ligand via N1 and N2 atoms, forming complexes with transition metals (e.g., Ag(I), Ru(II)) for catalytic applications .
- Oxidation : Controlled oxidation with KMnO₄ introduces ketone or carboxylic acid groups for functionalization .
Advanced Research Questions
Q. How does the electronic configuration of this compound influence its potential as a ligand in coordination chemistry or catalysis?
The electron-rich pyrazole N-atoms donate electron density to metal centers, stabilizing high oxidation states (e.g., Ru(III) in water oxidation catalysts). DFT studies reveal:
- HOMO-LUMO gaps : Narrow gaps (~3.5 eV) enhance redox activity.
- Non-innocent behavior : Deprotonation of the pyrazole NH modulates metal-ligand charge transfer, critical for photocatalytic cycles .
Q. What computational modeling approaches are recommended to predict the reactivity and interaction mechanisms of this compound in biological systems?
- QSAR models : Correlate substituent effects (e.g., methyl group bulkiness) with bioactivity (e.g., kinase inhibition).
- Molecular docking : Simulate binding to biological targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina.
- MD simulations : Assess stability of ligand-protein complexes in aqueous environments (AMBER or GROMACS) .
Q. How can discrepancies in reported biological activities of pyrazole derivatives be systematically analyzed to validate the pharmacological potential of this compound?
- Meta-analysis : Compare IC₅₀ values across studies, accounting for assay conditions (e.g., cell lines, incubation times).
- Structure-activity relationships (SAR) : Evaluate substituent effects (e.g., methoxy vs. methyl groups) on potency. For example, 3,4-dimethoxyphenyl analogs show enhanced antioxidant activity due to electron-donating groups .
- In vitro-in vivo correlation (IVIVC) : Use pharmacokinetic models (e.g., compartmental analysis) to predict bioavailability from solubility and LogP data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
